molecular formula C21H26N2O3 B4625817 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine

1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine

Cat. No. B4625817
M. Wt: 354.4 g/mol
InChI Key: GWEGFOVPSBPMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as PNU-282987, is a synthetic compound that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In recent years, PNU-282987 has gained attention as a potential therapeutic agent for a number of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Mechanism of Action

1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine acts as a partial agonist for the α7 nAChR, which is primarily expressed in the brain and immune system. Activation of this receptor has been shown to have a number of beneficial effects, including the release of anti-inflammatory cytokines and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. These include the reduction of inflammation, the promotion of neuroplasticity, and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine can be difficult to work with due to its low solubility in water, which can make it challenging to administer in animal models.

Future Directions

There are a number of potential future directions for research on 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine. These include further studies on its efficacy in animal models of Alzheimer's disease, schizophrenia, and inflammatory bowel disease, as well as investigations into its potential use in other conditions such as depression and multiple sclerosis. Additionally, research could focus on developing more efficient methods for administering 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine in animal models.

Scientific Research Applications

1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a number of areas. In Alzheimer's disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve working memory and reduce symptoms of psychosis. Inflammatory bowel disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to reduce inflammation and improve gut barrier function.

properties

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-7-9-19(10-8-16)26-17(2)21(24)23-13-11-22(12-14-23)18-5-4-6-20(15-18)25-3/h4-10,15,17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGFOVPSBPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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